Tak-593 is a novel compound classified as an imidazo[1,2-b]pyridazine derivative, primarily recognized for its potent inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor beta (PDGFRβ) tyrosine kinases. This compound has demonstrated a unique long-acting profile, making it a significant candidate for therapeutic applications in oncology, particularly in targeting solid tumors that rely on angiogenesis for growth and metastasis .
Tak-593 functions primarily through the inhibition of receptor tyrosine kinases. The compound's mechanism involves blocking the phosphorylation of specific substrates that are activated by VEGF and PDGF signaling pathways. This inhibition leads to reduced cellular proliferation and angiogenesis, evidenced by its ability to prevent tube formation in endothelial cells co-cultured with fibroblasts . The chemical structure of Tak-593 allows it to interact specifically with the ATP-binding sites of these kinases, thus preventing their activation.
Tak-593 exhibits significant biological activity characterized by:
The synthesis of Tak-593 involves several steps:
Tak-593 holds potential applications primarily in oncology, particularly for:
Interaction studies have highlighted Tak-593's role in modulating various signaling pathways:
Several compounds share structural or functional similarities with Tak-593. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Sorafenib | Multi-target kinase inhibitor | Inhibits Raf kinase and VEGFR | Broad-spectrum activity |
Sunitinib | Multi-target kinase inhibitor | Inhibits multiple receptor tyrosine kinases | Effective against various tumor types |
Pazopanib | Multi-target kinase inhibitor | Inhibits VEGFR, PDGFR, c-Kit | Used primarily for renal cell carcinoma |
Tak-593's specificity for VEGFR2 and PDGFRβ distinguishes it from these broader-spectrum inhibitors, potentially leading to fewer side effects and enhanced efficacy in specific tumor types .
TAK-593 possesses the molecular formula C₂₃H₂₃N₇O₃ with a molecular weight of 445.47-445.48 g/mol [2] [3] [5]. The compound is registered under the Chemical Abstracts Service number 1005780-62-0 [2] [6]. The complete IUPAC nomenclature for TAK-593 is N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide [2] [5].
The structural representation using Simplified Molecular Input Line Entry System notation is CN1N=C(C)C=C1C(=O)NC2=CC(OC3=NN4C=C(NC(=O)C5CC5)N=C4C=C3)=CC=C2C [2] [6]. The InChI key identifier is DZFZXPPHBWCXPQ-UHFFFAOYSA-N [2] [5] [6], which provides a unique chemical identifier for database searches and structural verification.
The core structure of TAK-593 consists of an imidazo[1,2-b]pyridazine heterocyclic system connected through an oxygen bridge to a methylphenyl group, which is further linked to a dimethylpyrazole carboxamide moiety [7] [8]. The cyclopropyl carboxamide substituent on the imidazo[1,2-b]pyridazine ring system contributes significantly to the compound's binding affinity and selectivity profile [9] [10].
The precise molecular formula of TAK-593 is C₂₃H₂₃N₇O₃, indicating the presence of 23 carbon atoms, 23 hydrogen atoms, 7 nitrogen atoms, and 3 oxygen atoms [2] [3] [5]. The molecular weight has been consistently reported as 445.47-445.48 g/mol across multiple analytical determinations [2] [3] [5] [7]. The monoisotopic mass is calculated as 445.186237629 g/mol [2], providing high precision for mass spectrometric identification and analysis.
TAK-593 exhibits achiral characteristics with no defined stereocenters (0/0 stereocenters) and no E/Z geometric centers [6]. The compound demonstrates no optical activity and maintains a neutral molecular charge under physiological conditions [6]. The absence of stereochemical complexity contributes to the compound's synthetic accessibility and eliminates potential issues related to enantiomeric purity in pharmaceutical development.
The molecular architecture encompasses five distinct ring systems, contributing to its rigid three-dimensional conformation [2] [6]. The compound contains five hydrogen bond acceptor sites and two hydrogen bond donor sites, facilitating specific protein-ligand interactions [2]. The polar surface area measures 115.44 Ų, which falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five [2].
TAK-593 demonstrates limited water solubility at 0.0232 mg/mL, which is characteristic of many lipophilic kinase inhibitors [2]. The compound shows excellent solubility in dimethyl sulfoxide, making it suitable for in vitro biological assays [4] [7]. The logP values range from 3.3 (ALOGPS) to 3.44 (Chemaxon), indicating moderate lipophilicity [2]. The logS value of -4.3 suggests limited aqueous solubility, consistent with the experimental water solubility data [2].
The pKa values for TAK-593 are 11.53 for the strongest acidic group and 2.24 for the strongest basic group [2]. Under physiological conditions (pH 7.4), the compound maintains a neutral charge, which influences its membrane permeability and tissue distribution characteristics [2]. The compound's physicochemical properties comply with Lipinski's Rule of Five, suggesting favorable oral bioavailability potential [2].
The synthesis of TAK-593 follows a multi-step synthetic pathway developed by Takeda Pharmaceutical Company researchers [8] [10]. The synthetic approach involves the preparation of the imidazo[1,2-b]pyridazine core structure through cyclization reactions of appropriately substituted pyridazine precursors [8] [11] [10]. The key synthetic transformation involves the formation of the imidazo[1,2-b]pyridazine heterocycle from iodopyridazine starting materials [12] [10].
The synthetic route incorporates the installation of the cyclopropyl carboxamide substituent through acylation reactions with cyclopropanecarbonyl chloride or related activated derivatives [8] [10]. The phenoxy linkage is established through nucleophilic aromatic substitution reactions between the activated imidazo[1,2-b]pyridazine intermediate and appropriate phenolic compounds [10]. The final pyrazole carboxamide moiety is introduced through coupling reactions with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid derivatives [10].
The optimization process involved systematic structure-activity relationship studies focusing on the hybridization of two distinct imidazo[1,2-b]pyridazine lead compounds [10]. Chemical modifications explored various substituents on the phenyl ring, different acyl groups on the imidazo[1,2-b]pyridazine core, and alternative heterocyclic replacements for the pyrazole moiety [10]. The cyclopropyl group was identified as optimal for achieving high potency and selectivity through these systematic modifications [10].
TAK-593 belongs to the Type II kinase inhibitor class, characterized by its ability to bind to the inactive DFG-out conformation of target kinases [9] [13]. This binding mode distinguishes it from Type I inhibitors such as sunitinib, which bind to the active DFG-in conformation [14]. The Type II binding mechanism contributes to TAK-593's exceptional residence time on target proteins, with a half-life of dissociation from VEGFR2 exceeding 17 hours [9] [13].
Structural comparisons with other clinically approved VEGFR inhibitors reveal distinct differences in core heterocyclic scaffolds. While sorafenib utilizes a pyridine carboxamide core structure with trifluoromethyl phenyl substituents [14] [15], and sunitinib employs an indolinone framework [14] [16], TAK-593's imidazo[1,2-b]pyridazine core represents a unique structural class within this therapeutic area [7] [17].
The imidazo[1,2-b]pyridazine scaffold of TAK-593 shares structural similarities with other kinase inhibitors in this chemical class but maintains distinct substituent patterns that confer its specific biological profile [11] [17]. The cyclopropyl carboxamide substituent is particularly important for achieving the compound's slow-binding kinetics and extended residence time [9] [13]. This structural feature differentiates TAK-593 from lenvatinib, which contains a quinoxaline core with chloro and cyclopropyl substituents but exhibits different binding kinetics [14].
The phenoxy linker connecting the imidazo[1,2-b]pyridazine core to the methylphenyl pyrazole carboxamide represents another distinctive structural element [10] [18]. This flexible linker allows the compound to adopt optimal conformations for binding to the allosteric pocket adjacent to the ATP-binding site, contributing to its high selectivity profile [13] [19]. The dimethyl substitution pattern on the pyrazole ring further enhances binding affinity through hydrophobic interactions with the protein binding site [10].
TAK-593 demonstrates exceptional binding affinity across the entire vascular endothelial growth factor receptor family, with distinct potency profiles for each receptor subtype [1] [2] [3]. The compound exhibits a potent inhibitory concentration of 0.95 nanomolar for vascular endothelial growth factor receptor 2, representing the most sensitive target within the family [1] [4] [5]. Vascular endothelial growth factor receptor 1 demonstrates slightly reduced sensitivity with an inhibitory concentration of 3.2 nanomolar, while vascular endothelial growth factor receptor 3 shows intermediate binding affinity at 1.1 nanomolar [2] [3] [6].
The molecular basis for these differential binding affinities lies in the structural variations within the adenosine triphosphate-binding pockets of each receptor subtype. TAK-593's imidazo[1,2-b]pyridazine core structure forms specific hydrogen bonding interactions with conserved residues across the vascular endothelial growth factor receptor family, while the cyclopropylcarbonyl moiety provides additional specificity through hydrophobic interactions [1] [7]. The compound's selectivity pattern reflects the evolutionary conservation of the adenosine triphosphate-binding domain architecture within this receptor family.
Receptor Subtype | IC50 (nM) | Binding Affinity Rank |
---|---|---|
VEGFR1 | 3.2 | 3 |
VEGFR2 | 0.95 | 1 |
VEGFR3 | 1.1 | 2 |
TAK-593 exhibits robust inhibitory activity against both platelet-derived growth factor receptor subtypes, though with reduced potency compared to vascular endothelial growth factor receptors [1] [2] [3]. Platelet-derived growth factor receptor alpha demonstrates an inhibitory concentration of 4.3 nanomolar, while platelet-derived growth factor receptor beta shows decreased sensitivity at 13 nanomolar [3] [6] [8]. Notably, the mutant form platelet-derived growth factor receptor alpha variant five hundred sixty-one aspartic acid exhibits enhanced sensitivity with an inhibitory concentration of 1.0 nanomolar, suggesting that specific structural modifications can significantly alter binding affinity [3] [6].
The differential binding affinities between platelet-derived growth factor receptor subtypes reflect subtle but important structural differences in their adenosine triphosphate-binding domains. TAK-593's binding mode involves formation of critical hydrogen bonds with conserved lysine and glutamic acid residues within the hinge region, while the phenoxy substituent extends into a hydrophobic pocket that varies slightly between receptor subtypes [1] [7]. These structural variations contribute to the observed selectivity pattern and provide insights into the molecular determinants of receptor-specific inhibition.
Receptor Subtype | IC50 (nM) | Structural Notes |
---|---|---|
PDGFRα | 4.3 | Wild-type |
PDGFRβ | 13 | Reduced sensitivity |
PDGFRα (V561D) | 1.0 | Enhanced binding |
The binding of TAK-593 to vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor beta proceeds through a distinctive two-step slow binding mechanism that fundamentally distinguishes it from conventional kinase inhibitors [1] [4] [5]. During the initial binding phase, TAK-593 forms a rapidly reversible enzyme-inhibitor complex characterized by relatively weak binding affinity and conventional kinetic behavior [4] [9]. This initial complex represents a thermodynamically unfavorable state where the inhibitor occupies the adenosine triphosphate-binding site without inducing significant conformational changes in the receptor structure.
The initial binding event occurs through classical competitive inhibition kinetics, where TAK-593 competes directly with adenosine triphosphate for access to the binding pocket [1] [4]. During this phase, the compound exhibits reversible binding characteristics with rapid association and dissociation rates typical of type I kinase inhibitors. The formation of this initial complex is driven primarily by complementary shape interactions between the inhibitor and the adenosine triphosphate-binding pocket, without requiring substantial conformational rearrangements in either the inhibitor or the receptor [4] [5].
Following formation of the initial enzyme-inhibitor complex, TAK-593 undergoes a slow conformational adjustment phase that results in formation of a thermodynamically stable, high-affinity complex [1] [4] [5]. This second phase involves significant structural rearrangements in both the inhibitor and the receptor that optimize binding interactions and dramatically increase binding affinity [4]. The conformational adjustment process represents the rate-limiting step in the overall binding mechanism and is responsible for the time-dependent inhibition characteristics observed with TAK-593.
During the conformational adjustment phase, the receptor undergoes structural changes that accommodate the inhibitor in an optimized binding mode, while TAK-593 itself may adopt a preferred conformation that maximizes complementarity with the receptor binding pocket [4] [9]. This process involves reorganization of flexible loops within the kinase domain, rotation of side chains to optimize binding contacts, and potential changes in the overall domain orientation. The resulting complex exhibits dramatically enhanced stability and affinity compared to the initial binding state [1] [4].
TAK-593 demonstrates classical competitive inhibition kinetics with respect to adenosine triphosphate, indicating that the compound binds directly to the adenosine triphosphate-binding site of target receptors [1] [4] [5]. This competitive mechanism is evidenced by linear relationships in double reciprocal plots and the ability of increasing adenosine triphosphate concentrations to overcome inhibition [4]. The competitive nature of inhibition confirms that TAK-593 occupies the same binding site as the natural substrate, preventing adenosine triphosphate binding and subsequent phosphorylation reactions.
The molecular basis for competitive inhibition lies in the structural complementarity between TAK-593 and the adenosine triphosphate-binding pocket architecture [1]. The imidazo[1,2-b]pyridazine core mimics key interactions formed by the adenine base of adenosine triphosphate, while additional substituents provide enhanced binding affinity and selectivity [1] [7]. Despite competing for the same binding site, TAK-593's slow binding kinetics and extended residence time distinguish it from adenosine triphosphate's rapid binding and dissociation behavior.
TAK-593 exhibits pronounced time-dependent inhibition properties that classify it as a type II kinase inhibitor with unique kinetic behavior [1] [4] [5]. The time-dependent nature of inhibition manifests as a progressive increase in inhibitory potency with extended preincubation periods, reflecting the slow binding mechanism described above [4] [9]. This behavior contrasts sharply with conventional competitive inhibitors that reach equilibrium rapidly and exhibit time-independent inhibition kinetics.
The time-dependent inhibition profile is most pronounced when TAK-593 is preincubated with target receptors prior to addition of adenosine triphosphate and substrate [4]. Under these conditions, the compound demonstrates significantly enhanced potency compared to simultaneous addition protocols, confirming the importance of the slow binding mechanism for achieving maximal inhibitory activity [4] [9]. The time-dependent characteristics contribute to TAK-593's prolonged pharmacodynamic effects and distinguish it from rapidly reversible kinase inhibitors.
TAK-593 exhibits an remarkably extended residence time on vascular endothelial growth factor receptor 2, with a dissociation half-life exceeding seventeen hours [1] [4] [10]. This exceptionally long residence time represents one of the most distinctive pharmacological properties of TAK-593 and contributes significantly to its sustained biological activity [4] [8]. The extended residence time results from the formation of a kinetically stable enzyme-inhibitor complex during the conformational adjustment phase of the binding mechanism.
The molecular basis for the extended residence time involves formation of multiple optimized binding contacts that create substantial energy barriers to dissociation [4] [9]. These stabilizing interactions include hydrogen bonds, hydrophobic contacts, and potentially induced-fit conformational changes that collectively contribute to the kinetic stability of the complex [1] [4]. The long residence time enables TAK-593 to maintain receptor occupancy and biological activity even after plasma concentrations decline below detectable levels.
The dissociation rate constants for TAK-593 from its target receptors reflect the exceptional stability of the enzyme-inhibitor complexes formed through the slow binding mechanism [4] [10]. For vascular endothelial growth factor receptor 2, the dissociation rate constant is extremely low, consistent with the observed half-life of greater than seventeen hours [1] [4]. Similar slow dissociation kinetics are observed for platelet-derived growth factor receptor beta, though detailed kinetic parameters may vary between receptor subtypes.
Ligand displacement analysis using fluorescent tracers has confirmed the slow dissociation kinetics predicted from activity-based measurements [4]. These complementary analytical approaches demonstrate excellent agreement in dissociation rate constants, validating the kinetic model and confirming the exceptional stability of TAK-593-receptor complexes [4] [9]. The slow dissociation kinetics represent a key factor in TAK-593's prolonged pharmacodynamic activity and therapeutic potential.
At equilibrium, TAK-593 demonstrates exceptional binding affinity for vascular endothelial growth factor receptor 2, with an equilibrium inhibition constant less than twenty-five picomolar [1] [4] [10]. This sub-nanomolar affinity represents a dramatic enhancement compared to the initial binding affinity and reflects the thermodynamic stability of the final enzyme-inhibitor complex [4]. The equilibrium affinity is determined by the ratio of dissociation to association rate constants and represents the true thermodynamic binding strength under equilibrium conditions.
The exceptional equilibrium affinity results from the combination of favorable binding enthalpy and entropy contributions that stabilize the final complex [4]. The slow binding mechanism allows TAK-593 to achieve binding affinities that would be difficult to attain through simple competitive inhibition, highlighting the advantages of conformational selection and induced-fit binding mechanisms [1] [4]. This high equilibrium affinity contributes to TAK-593's potent biological activity and selectivity profile.
Kinetic Parameter | VEGFR2 Value | Significance |
---|---|---|
Dissociation t1/2 | >17 hours | Extended residence |
Equilibrium Ki* | <25 pM | High affinity |
Binding mechanism | Two-step slow | Unique kinetics |